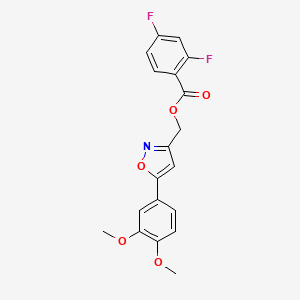

(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2,4-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

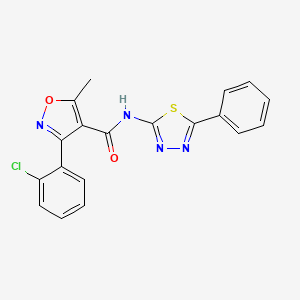

The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also has a 3,4-dimethoxyphenyl group attached to the 5-position of the isoxazole ring, and a 2,4-difluorobenzoate group attached to the 3-position of the isoxazole ring via a methylene bridge .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the 3,4-dimethoxyphenyl group, and the 2,4-difluorobenzoate group. The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis

Isoxazoles are known to participate in various chemical reactions. For example, they can undergo electrophilic substitution reactions at the 5-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole ring could contribute to its aromaticity, and the fluorine atoms in the 2,4-difluorobenzoate group could influence its reactivity and polarity .Scientific Research Applications

Antifungal Activity

Isoxazole derivatives have shown promise as antifungal agents. For instance, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested their in vitro antifungal activities against B. cinerea and R. cerealis .

Photochemical Synthesis

Continuous flow photochemical synthesis of isoxazole derivatives has been explored. Researchers have used halogen lamps and thin layer chromatography (TLC) to confirm reaction completion and monitor starting material consumption .

Medicinal Chemistry

The isoxazole scaffold has been investigated for its potential in drug discovery. Various marketed drugs contain the isoxazole nucleus and exhibit diverse therapeutic activities. Notable examples include analgesics, anti-inflammatories, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants. The substitution pattern on the isoxazole ring significantly influences activity .

Synthetic Strategies

Researchers have developed several synthetic methods to access isoxazole derivatives. These methods enable the incorporation of diverse functional groups, leading to a plethora of compounds with promising biological properties .

Three-Component Reactions

An improved protocol involves a domino, one-pot, three-component reaction using ethylacetoacetate, hydroxylamine hydrochloride, and aldehydes. L-valine serves as a catalyst, facilitating the synthesis of 3,4-disubstituted isoxazoles .

Microwave-Assisted Synthesis

Microwave-assisted conditions, including the use of copper iodide (CuI) and triethylamine, have been employed to achieve high yields in the synthesis of 3,5-disubstituted isoxazoles .

Future Directions

properties

IUPAC Name |

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2,4-difluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2NO5/c1-24-16-6-3-11(7-18(16)25-2)17-9-13(22-27-17)10-26-19(23)14-5-4-12(20)8-15(14)21/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAUUIQVXPUIBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=C(C=C3)F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2,4-difluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B2418766.png)

![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2418769.png)

![2-({1-[(1-Acetylpiperidin-3-yl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2418772.png)

![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methoxyaniline](/img/structure/B2418776.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2418778.png)

![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2418780.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2418781.png)